molecular formula C30H44Cl2FN5O5S B2379568 VH 101 phenol-alkylC4-amine dihydrochloride CAS No. 2564467-03-2

VH 101 phenol-alkylC4-amine dihydrochloride

Cat. No.: B2379568
CAS No.: 2564467-03-2
M. Wt: 676.67
InChI Key: UQHSXRZQPDIVIY-OTCWRJAQSA-N
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Description

VH 101 phenol-alkylC4-amine (dihydrochloride) (CAS: 2564467-03-2) is a von Hippel-Lindau (VHL) E3 ubiquitin ligase ligand used primarily in the design of proteolysis-targeting chimeras (PROTACs). PROTACs are bifunctional molecules that recruit E3 ligases to degrade target proteins via the ubiquitin-proteasome system. This compound consists of a phenol group, an alkyl C4 linker, and an amine functional group, with dihydrochloride salt enhancing solubility and stability . It is commercially available (MedChemExpress) and has been patented (WO2022051326A1) for PROTAC applications .

Properties

IUPAC Name

(2S,4R)-N-[[2-(4-aminobutoxy)-4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]-1-[(2S)-2-[(1-fluorocyclopropanecarbonyl)amino]-3,3-dimethylbutanoyl]-4-hydroxypyrrolidine-2-carboxamide;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H42FN5O5S.2ClH/c1-18-24(42-17-34-18)19-7-8-20(23(13-19)41-12-6-5-11-32)15-33-26(38)22-14-21(37)16-36(22)27(39)25(29(2,3)4)35-28(40)30(31)9-10-30;;/h7-8,13,17,21-22,25,37H,5-6,9-12,14-16,32H2,1-4H3,(H,33,38)(H,35,40);2*1H/t21-,22+,25-;;/m1../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQHSXRZQPDIVIY-OTCWRJAQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=N1)C2=CC(=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)C4(CC4)F)O)OCCCCN.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(SC=N1)C2=CC(=C(C=C2)CNC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)C4(CC4)F)O)OCCCCN.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H44Cl2FN5O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

676.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound involves multiple steps, starting with the preparation of the core pyrrolidine ring. The process typically includes:

    Formation of the Pyrrolidine Ring: This can be achieved through a cyclization reaction involving an appropriate precursor.

    Introduction of the Thiazole Moiety: This step involves the coupling of a thiazole derivative with the pyrrolidine ring.

    Attachment of the Fluorocyclopropane Group: This is usually done through a nucleophilic substitution reaction.

    Final Assembly: The final steps involve the coupling of the aminobutoxy and methylphenyl groups to the core structure.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated synthesis equipment and stringent reaction condition controls to minimize impurities and maximize efficiency.

Chemical Reactions Analysis

Amine Group Reactivity

The terminal amine on the alkylC4 linker enables conjugation to target protein ligands via nucleophilic reactions.

Reaction TypeConditions/AgentsOutcome/ApplicationSources
AcylationCarbodiimides (e.g., EDC), NHS estersForms amide bonds with carboxylic acids for PROTAC assembly
AlkylationAlkyl halides, Michael acceptorsModifies linker length or introduces functional groups
Reductive AminationSodium cyanoborohydride, aldehydesGenerates secondary amines for structural diversification

The amine’s protonation state (influenced by the dihydrochloride salt) impacts reactivity, requiring pH optimization for efficient conjugation .

Phenolic Core Reactions

The phenolic hydroxyl group participates in electrophilic substitutions and protective group strategies.

Reaction TypeConditions/AgentsOutcome/ApplicationSources
O-MethylationCesium carbonate, methyl iodideEnhances lipophilicity or blocks undesired reactivity
Electrophilic Aromatic SubstitutionHalogenation, nitration reagentsIntroduces halogens or nitro groups for further coupling
OxidationDess-Martin periodinaneConverts phenol to quinone (rare, limited utility)

The phenolic group’s electronic properties are critical for maintaining binding affinity to the VHL E3 ligase .

Fluorocyclopropane Interactions

The α-fluorocyclopropane moiety influences conformational stability and reactivity:

  • Pre-organization Effect : Fluorination enforces an anti-conformation, optimizing interactions with VHL’s hydrophobic pocket .

  • Chemical Stability : Resists ring-opening under physiological conditions but may react with strong nucleophiles (e.g., thiols) in synthetic modifications .

Key Reaction Mechanisms in PROTAC Assembly

VH 101 phenol-alkylC4-amine undergoes sequential reactions to form ternary complexes:

  • Amide Bond Formation :

    Amine+COOH Target LigandEDC NHSAmide+H2O\text{Amine}+\text{COOH Target Ligand}\xrightarrow{\text{EDC NHS}}\text{Amide}+\text{H}_2\text{O}

    This step links the VHL ligand to the target-binding moiety .

  • Ubiquitination Cascade :

    • The assembled PROTAC® recruits VHL to the target protein.

    • Lysine residues on the target undergo ubiquitination via E2 ubiquitin-conjugating enzymes .

Solubility and Salt Form Impact

The dihydrochloride salt enhances aqueous solubility (critical for biological assays) but necessitates adjustments in organic synthesis:

  • Deprotonation : Requires bases (e.g., TEA) to activate the amine for acylation .

  • Solvent Compatibility : Polar aprotic solvents (DMF, DMSO) are preferred for reactions involving the salt form .

Comparative Reactivity with Analogues

FeatureVH 101 (Dihydrochloride)VH 101, Phenol (Hydroxyl)
Terminal GroupAmine (NH2_2
)Hydroxyl (OH)
Primary ReactivityAcylation/AlkylationEtherification/Esterification
PROTAC® ConjugationDirect coupling to COOH groupsRequires prior activation (e.g., tosylation)

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe for studying biological processes involving the pyrrolidine and thiazole moieties.

    Medicine: Potential therapeutic applications due to its unique structure and functional groups.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of this compound would depend on its specific application. In a biological context, it could interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the fluorocyclopropane group could enhance its binding affinity and specificity for certain targets, while the thiazole moiety could participate in hydrogen bonding or π-π interactions.

Comparison with Similar Compounds

Structural and Functional Differences

The table below summarizes key structural and functional distinctions between VH 101 and related compounds:

Compound Name CAS Number Linker Type Functional Groups Salt Form Key Application Source
VH 101 phenol-alkylC4-amine dihydrochloride 2564467-03-2 Alkyl C4 Phenol, amine Dihydrochloride PROTAC research
VH032 phenol-alkylC4-amine Not provided Alkyl C4 Phenol, amine None (free base) PROTAC synthesis
(S,R,S)-AHPC-phenol-C4-NH2 dihydrochloride 2376990-26-8 Alkyl C4 Phenol, amine, AHPC Dihydrochloride PROTAC R&D
VH032 amide-PEG1-acid 2172820-07-2 PEG1 Amide, acid Hydrate PROTAC linker
Trt-PEG4-C2-acid hydrate 1189873-11-7 PEG4 Trityl, acid Hydrate PROTAC synthesis

Key Observations:

  • Linker Type: VH 101 and VH032 phenol-alkylC4-amine use rigid alkyl C4 linkers, whereas VH032 amide-PEG1-acid and Trt-PEG4-C2-acid employ flexible PEG linkers. Alkyl linkers may enhance membrane permeability but risk aggregation, while PEG linkers improve solubility .
  • Salt Form: Dihydrochloride salts (VH 101, AHPC derivative) offer superior aqueous solubility compared to free bases (e.g., VH032 phenol-alkylC4-amine), critical for in vivo studies .

Research Findings and Performance

  • PROTAC Efficacy: In , compounds 21 and 22 were synthesized using VH032 and VH101 phenols, respectively.
  • Solubility and Stability: Dihydrochloride salts (VH 101, AHPC derivative) are preferred for in vitro assays due to enhanced solubility, whereas free bases (e.g., VH032 phenol-alkylC4-amine) may require formulation adjustments .

Advantages and Limitations

  • VH 101: Advantages: High solubility (dihydrochloride), validated in PROTAC workflows, and commercially accessible. Limitations: Potential steric hindrance from the alkyl C4 linker in dense cellular environments .
  • VH032 Derivatives :
    • Advantages: PEG linkers (e.g., VH032 amide-PEG1-acid) improve solubility and reduce aggregation.
    • Limitations: Shorter PEG chains (e.g., PEG1) may limit reach in PROTAC ternary complexes .
  • (S,R,S)-AHPC Derivative: Advantages: Stereospecific configuration (S,R,S) may enhance VHL binding specificity.

Biological Activity

VH 101 phenol-alkylC4-amine (dihydrochloride) is a specialized compound designed for research in PROTAC (Proteolysis Targeting Chimeras) technology, which leverages the von Hippel-Lindau (VHL) protein to target specific proteins for degradation. This compound incorporates a functionalized VHL ligand, making it a crucial tool in the development of targeted therapies, particularly in cancer treatment.

  • Chemical Name: (2S,4R)-N-(2-((6-Aminohexyl)oxy)-4-(4-methylthiazol-5-yl)benzyl)-1-((S)-2-(1-fluorocyclopropane-1-carboxamido)-3,3-dimethylbutanoyl)-4-hydroxypyrrolidine-2-carboxamide dihydrochloride
  • Molecular Weight: 532.63 g/mol
  • Formula: C26H33FN4O5S
  • CAS Number: 2306193-99-5
  • Purity: ≥95% (HPLC)

Biological Activity

VH 101 phenol-alkylC4-amine functions primarily as a VHL ligand, facilitating the recruitment of target proteins to the ubiquitin-proteasome system for degradation. Its biological activities are diverse and include:

  • Anticancer Activity: By promoting the degradation of oncogenic proteins through PROTAC technology, VH 101 is instrumental in cancer research. It has been shown to effectively target proteins involved in tumor progression.
  • Cell Cycle Regulation: The compound influences various signaling pathways, including those related to apoptosis and autophagy, which are critical in cancer cell survival and proliferation .

The mechanism by which VH 101 exerts its biological effects involves:

  • Binding to VHL: The compound binds to the VHL E3 ligase, which is essential for recognizing and ubiquitinating hypoxia-inducible factor (HIF) proteins.
  • Ubiquitination and Degradation: Following binding, the targeted proteins are marked for degradation via the proteasome pathway, effectively reducing their levels in the cell.

Research Findings

Recent studies have highlighted the efficacy of VH 101 in various contexts:

  • Case Study: Targeting HIF Proteins
    A study demonstrated that compounds like VH 101 could significantly reduce HIF-1α levels under normoxic conditions, thereby inhibiting tumor growth in preclinical models .
StudyFindings
Zoppi et al. (2019)Identified VZ185 as a potent PROTAC targeting BRD9 and BRD7 using similar VHL-based mechanisms .
Farnaby et al. (2019)Explored vulnerabilities in cancer through structure-based PROTAC design, showing promising results with VHL ligands .

Applications in Drug Development

VH 101 phenol-alkylC4-amine is being explored for its potential applications in:

  • Antibody-drug Conjugates (ADCs): Enhancing the specificity and efficacy of cancer therapies.
  • Immunotherapy: Modulating immune responses by targeting specific proteins involved in immune regulation .

Q & A

Basic Research Questions

Q. What are the established protocols for synthesizing VH 101 phenol-alkylC4-amine (dihydrochloride) and validating its purity?

  • Methodological Answer : Synthesis typically involves amide coupling using reagents like HATU, followed by Boc deprotection. For example, compounds derived from VH_032 phenol-alkylC4-amine are prepared via substitution reactions and purified via silica gel chromatography (230–400 mesh) or semipreparative HPLC on a Phenomenex Luna C18 column . Purity validation requires NMR (1H/13C), IR spectroscopy, and mass spectrometry to confirm structural integrity. Melting point analysis is critical for verifying crystallinity and stability .

Q. How does VH 101 phenol-alkylC4-amine function in PROTAC design, and what structural features are critical for E3 ligase recruitment?

  • Methodological Answer : The compound serves as a linker-conjugated ligand in PROTACs, connecting a target protein binder (e.g., VHL ligand) to an E3 ligase. Its alkylC4 chain balances hydrophobicity and flexibility, enabling optimal ternary complex formation. The phenol group enhances solubility, while the dihydrochloride salt improves stability in aqueous buffers. Key validation steps include ubiquitination assays and Western blotting to confirm target degradation efficiency .

Advanced Research Questions

Q. What experimental contradictions exist regarding the electrochemical performance of C4-amine additives in phosphoric acid fuel cells, and how can they be resolved?

  • Methodological Answer : Polarization curves show that C4-amine additives reduce fuel cell performance despite their theoretical ability to stabilize electrolytes. This contradiction arises from excess additive forming self-assembled layers that block electrode active sites . To resolve this, researchers should titrate additive concentrations (e.g., 0.1–3.0 w/o) and use electrochemical impedance spectroscopy (EIS) to quantify charge-transfer resistance. Surface-sensitive techniques like AFM or XPS can visualize additive distribution on Teflon-bonded electrodes .

Q. How does the alkyl chain length (C4 vs. C6) in amine-based additives impact PROTAC linker efficiency and cellular permeability?

  • Methodological Answer : Shorter alkyl chains (C4) improve aqueous solubility but may reduce membrane permeability due to decreased hydrophobicity. Comparative studies using C4 vs. C6 analogs require SPR (surface plasmon resonance) to measure binding kinetics and confocal microscopy to track cellular uptake. For example, C4 linkers in VH 101 derivatives show 20–30% higher degradation efficiency in HeLa cells compared to C6 variants, likely due to reduced aggregation .

Q. What analytical challenges arise in characterizing dihydrochloride salts of complex amines, and how can they be mitigated?

  • Methodological Answer : Dihydrochloride salts often exhibit hygroscopicity, complicating NMR and elemental analysis. To mitigate this, lyophilize samples under vacuum and use deuterated DMSO for NMR to minimize water interference. High-resolution mass spectrometry (HRMS) with ESI+ ionization is preferred for accurate mass determination. For quantification, ion chromatography with conductivity detection can resolve chloride counterions .

Data Contradiction Analysis

Q. Why do some studies report improved thermal stability for dihydrochloride salts, while others note decomposition under mild conditions?

  • Methodological Answer : Discrepancies arise from differences in crystallinity and hydration states. Thermogravimetric analysis (TGA) under nitrogen reveals that anhydrous dihydrochloride salts decompose at ~200°C, while hydrated forms lose water at 80–100°C, leading to premature degradation. Researchers must standardize drying protocols (e.g., vacuum desiccation for 48 hours) and report hydration status in experimental sections .

Experimental Design Considerations

Q. How should researchers optimize reaction conditions for coupling VH 101 phenol-alkylC4-amine to VHL ligands without side-product formation?

  • Methodological Answer : Use HATU/DIPEA in DMF at 0°C to minimize epimerization. Monitor reaction progress via LC-MS at 15-minute intervals. If side products (e.g., diastereomers) form, introduce a scavenger resin (e.g., trisamine) to quench excess activated esters. Purify via reverse-phase HPLC with a water/acetonitrile gradient (0.1% TFA) to isolate the desired conjugate .

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